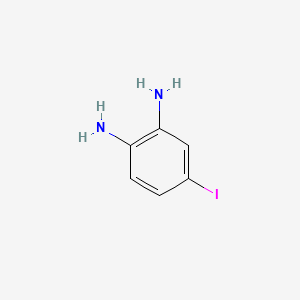

4-Iodobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSRKZBOIVBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458761 | |

| Record name | 4-iodobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21304-38-1 | |

| Record name | 4-iodobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Iodobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iodobenzene-1,2-diamine (CAS No: 21304-38-1), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials. This document details its structural and physicochemical characteristics, spectral data, established experimental protocols for its synthesis and derivatization, and its applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 4-iodo-o-phenylenediamine, is a substituted aromatic amine. The presence of two adjacent amino groups and an iodine atom on the benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and for use in cross-coupling reactions.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇IN₂ | [1][2] |

| Molecular Weight | 234.04 g/mol | [1][2][3] |

| CAS Number | 21304-38-1 | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 73-77 °C | [4] |

| Solubility | Slightly soluble in water. | [4] |

| Storage | Store at 4°C, protected from light. | [2] |

| Synonyms | 4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene, 4-Iodo-1,2-diaminobenzene | [4] |

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing iodo group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-3 | ~6.8-7.0 | d | Ortho to two amino groups, expected to be the most upfield. |

| H-5 | ~7.0-7.2 | dd | Ortho to the iodo group and meta to one amino group. |

| H-6 | ~6.5-6.7 | d | Ortho to one amino group and meta to the iodo group. |

| -NH₂ | ~3.5-4.5 | br s | Broad singlet, typical for amino protons; position is solvent-dependent. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 | ~135-140 | Attached to an amino group and adjacent to another. |

| C-2 | ~138-143 | Attached to an amino group and adjacent to another. |

| C-3 | ~115-120 | Influenced by two adjacent amino groups. |

| C-4 | ~85-95 | Directly attached to the heavy iodine atom, causing a significant upfield shift. |

| C-5 | ~125-130 | Meta to both amino groups and ortho to the iodo group. |

| C-6 | ~118-123 | Ortho to one amino group and meta to the iodo group. |

Predicted IR Spectral Data

The infrared spectrum will be characterized by the vibrational modes of the amino groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3200 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1650-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

| ~800-600 | C-I stretch | Aryl iodide |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of aryl iodides is through the iodination of an activated aromatic ring. The following is a representative protocol for the direct iodination of 1,2-phenylenediamine.

Reaction: Direct iodination of o-phenylenediamine.

Reagents and Materials:

-

o-Phenylenediamine

-

Iodic acid (HIO₃)

-

Acetic acid

-

Acetic anhydride

-

Sulfuric acid (concentrated)

-

Sodium sulfite (Na₂SO₃)

-

Ice-water

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, suspend o-phenylenediamine (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.[5]

-

Cool the stirred mixture in an ice bath to approximately 5°C.[5]

-

Slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.[5]

-

After the addition is complete, stir the reaction mixture in the ice-water bath for one hour, followed by one hour at room temperature.[5]

-

Gently heat the mixture to 45-50°C for two hours, then continue stirring overnight at room temperature.[5]

-

Pour the reaction mixture into a beaker of ice-water containing dissolved sodium sulfite to quench any unreacted iodine species.[5]

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Caption: Synthetic workflow for this compound.

Synthesis of 2-Substituted-5-iodobenzimidazoles

This compound is a key precursor for synthesizing 5-iodobenzimidazoles, which are important scaffolds in medicinal chemistry. The following is a general protocol for their synthesis.

Reaction: Condensation of this compound with an aldehyde.

Reagents and Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (1 equivalent)

-

Catalyst (e.g., p-toluenesulfonic acid, nano-Fe₂O₃, or an oxidizing agent like iodobenzene diacetate)[6][7]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)[7]

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of the chosen catalyst.[7]

-

Heat the reaction mixture to reflux for the required time (typically 1-4 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5-iodobenzimidazole.

Caption: General synthesis of 2-substituted-5-iodobenzimidazoles.

Reactivity and Applications

The chemical reactivity of this compound is dominated by its two main functional groups:

-

1,2-Diamine Moiety: The two adjacent amino groups readily undergo condensation reactions with aldehydes, carboxylic acids, and their derivatives to form the benzimidazole ring system.[7][8] This is a cornerstone of its utility in medicinal chemistry, as the benzimidazole core is present in numerous FDA-approved drugs.

-

Aryl Iodide Moiety: The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 5-position of the benzimidazole ring, enabling the synthesis of large libraries of compounds for drug discovery.

Its use has been noted in proteomics research, likely as a building block for creating chemical probes or affinity labels, where the benzimidazole portion can act as a ligand for biomolecules and the iodo-group allows for further functionalization or attachment to a solid support.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place, and protect from light to prevent degradation.[2]

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, consulting the primary literature is always recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides [mdpi.com]

Synthesis of 4-Iodobenzene-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-Iodobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and materials science.

Core Synthesis Strategy

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the regioselective iodination of a commercially available starting material, followed by the reduction of a nitro group to form the desired diamine.

A primary route commences with the iodination of p-nitroaniline to yield 4-iodo-2-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group into an amine, affording the final product, this compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Iodo-2-nitroaniline from p-Nitroaniline

The synthesis of the key intermediate, 4-iodo-2-nitroaniline, is achieved through the direct iodination of p-nitroaniline using iodine monochloride in glacial acetic acid.

Reaction Scheme:

Figure 1: Synthesis of 4-Iodo-2-nitroaniline.

Experimental Protocol:

Two similar procedures have been reported for this transformation:

Method A: A solution of iodine monochloride (23.54 g) in acetic acid (50 ml) is added dropwise over one hour to a stirred solution of p-nitroaniline (20 g).[1] The mixture is stirred for an additional hour. The reaction mixture is then poured into water (1 liter), and the precipitated yellow solid is collected and dried to yield 4-iodo-2-nitroaniline.[1]

Method B: 10 g of 4-nitroaniline is dissolved in the minimum amount of cold glacial acetic acid.[2] A solution of 17.8 g of iodine chloride dissolved in acetic acid is added slowly with continuous stirring. The reaction mixture is allowed to stand for one hour and then poured into 1 liter of boiling water.[2] After boiling for a few minutes, the solution is filtered. Upon cooling, the filtrate yields long yellow needles of 2-iodo-4-nitroaniline.[2]

Quantitative Data Summary for Step 1:

| Parameter | Method A | Method B |

| Starting Material | p-Nitroaniline | p-Nitroaniline |

| Reagents | Iodine monochloride, Acetic acid | Iodine chloride, Acetic acid |

| Reaction Time | 2 hours | > 1 hour |

| Product | 4-Iodo-2-nitroaniline | 2-Iodo-4-nitroaniline |

| Yield | Not explicitly stated | Not explicitly stated |

| Melting Point | 90°-95° C[1] | 105° C[2] |

Step 2: Synthesis of this compound by Reduction of 4-Iodo-2-nitroaniline

The final step involves the reduction of the nitro group of 4-iodo-2-nitroaniline to an amine group. Catalytic hydrogenation is a common and effective method for this transformation.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol (Adapted from a similar reduction):

A suitable protocol for this reduction can be adapted from the selective hydrogenation of 1-iodo-4-nitrobenzene.[3][4]

In a batch reactor, 4-iodo-2-nitroaniline would be dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. A heterogeneous catalyst, such as Raney Cobalt or Platinum-Vanadium on carbon (Pt-V/C), is added to the solution. The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a controlled temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary for the Reduction of a Related Compound (1-iodo-4-nitrobenzene):

| Parameter | Raney Co Catalyst |

| Starting Material | 1-Iodo-4-nitrobenzene |

| Catalyst | Raney Cobalt |

| Solvent | THF/H₂O |

| Temperature | 80 °C (in continuous flow) |

| Pressure | 85 bar (in continuous flow) |

| Product | 4-Iodoaniline |

| Yield | up to 90%[4] |

It is important to note that the iodine substituent is susceptible to hydro-deiodination, leading to the formation of aniline as a byproduct.[3][4] Careful selection of the catalyst and optimization of reaction conditions are crucial to maximize the yield of the desired 4-iodoaniline product.

Logical Workflow for Synthesis

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product.

Figure 3: Overall synthesis workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental nuances and to optimize the described procedures for their specific laboratory conditions and scale.

References

A Comprehensive Technical Guide to the Physical Characteristics of 4-Iodobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of 4-Iodobenzene-1,2-diamine, a compound of interest in various research and development applications. This document compiles available data on its physical properties, outlines detailed experimental protocols for their determination, and includes logical workflow diagrams to illustrate these processes.

Core Physical Properties

This compound is a substituted aromatic amine. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇IN₂ | [1][2] |

| Molecular Weight | 234.04 g/mol | [2][3] |

| Melting Point | 73-77 °C | [4] |

| Boiling Point | Data not readily available | |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in water. | [4] |

| Storage | Store at 4°C, protected from light. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its primary physical characteristics are outlined below. These protocols are based on established chemical principles and analogous procedures found in the literature.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the iodination of aniline derivatives.[6] This procedure involves the direct iodination of 1,2-diaminobenzene.

Materials:

-

1,2-Diaminobenzene

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Sodium bisulfite (optional)

-

Reaction flask, magnetic stirrer, filtration apparatus, recrystallization apparatus

Procedure:

-

In a reaction flask, dissolve 1,2-diaminobenzene and sodium bicarbonate in deionized water with stirring.

-

Slowly add elemental iodine to the stirring solution.

-

Continue stirring for 20-30 minutes after the addition is complete.

-

If the solution remains yellow, add a small amount of sodium bisulfite to decolorize it.

-

Collect the crude product by vacuum filtration.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry and in powdered form.

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental physical characteristic.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Test tubes

-

Vortex mixer or stirring rods

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Add a small volume (e.g., 1 mL) of a single solvent to each test tube.

-

Agitate each tube vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.

-

If some solid remains, the compound is "partially soluble" or "sparingly soluble."

-

If the solid appears unchanged, it is "insoluble."

-

This process can be repeated with gentle heating to assess temperature effects on solubility.

References

An In-depth Technical Guide to 4-Iodobenzene-1,2-diamine (CAS: 21304-38-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodobenzene-1,2-diamine, a key building block in synthetic organic chemistry, particularly in the development of novel benzimidazole-based therapeutic agents. This document consolidates essential physicochemical data, detailed experimental protocols, and insights into its applications and biological significance.

Core Physicochemical Properties

This compound is a substituted aromatic diamine that serves as a versatile precursor in various chemical syntheses. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21304-38-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇IN₂ | [1][2][3][4][5] |

| Molecular Weight | 234.04 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 73-77 °C | [1] |

| Boiling Point | 339 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Density | 2.016 g/cm³ | [1] |

| Storage | Store at 4°C, protected from light. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns (doublets and doublet of doublets) in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts will be influenced by the presence of the iodo and amino substituents. The amine protons will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect. The carbons attached to the amino groups will be deshielded.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption peaks include:

-

N-H stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-N stretching: Absorptions in the 1250-1350 cm⁻¹ region.

-

C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ range.

-

C-H aromatic stretching: Signals above 3000 cm⁻¹.

-

C-I stretching: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z 234. The fragmentation pattern will likely involve the loss of iodine and subsequent fragmentation of the aromatic ring, providing further structural confirmation.

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor. A common and effective method involves the reduction of 4-iodo-2-nitroaniline or 3,4-dinitroiodobenzene.

Experimental Protocol: Synthesis via Reduction of 4-iodo-2-nitroaniline

This protocol outlines a general procedure for the reduction of a nitro group on an aromatic ring to an amine, which is a standard transformation in organic synthesis.

Materials:

-

4-iodo-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol or Methanol

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-iodo-2-nitroaniline in ethanol or a mixture of ethanol and water.

-

Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic.

-

The resulting mixture is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Caption: Synthetic route to this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, toluene/hexane)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.

-

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Caption: General workflow for recrystallization.

Applications in Drug Development and Research

The primary application of this compound is as a precursor for the synthesis of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. The presence of the iodine atom in this compound offers several advantages:

-

Site for further functionalization: The carbon-iodine bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents and build molecular complexity.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), enabling the development of radiolabeled probes for imaging studies such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[6] This is particularly valuable in oncology for tumor imaging and in neuroscience for receptor mapping.

Experimental Protocol: Synthesis of 5-Iodobenzimidazole

This protocol describes a general method for the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)

-

A catalyst (e.g., ammonium chloride, p-toluenesulfonic acid)

-

A suitable solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound and the aldehyde in a suitable solvent.

-

Add a catalytic amount of an acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 5-iodobenzimidazole derivative.

Caption: Synthesis of 5-iodobenzimidazoles.

Biological Activity and Significance

While there is limited direct research on the biological activity of this compound itself, its importance lies in the pharmacological properties of the benzimidazole derivatives synthesized from it. Benzimidazoles are known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer properties by targeting various cellular pathways, including microtubule polymerization, topoisomerase inhibition, and kinase signaling. The ability to functionalize the iodo-substituted benzimidazole allows for the optimization of these activities.[7][8][9][10]

-

Antimicrobial Activity: Benzimidazole-containing compounds have been investigated for their antibacterial and antifungal properties.[11]

-

Anxiolytic Activity: Certain benzimidazole derivatives have demonstrated potential as anti-anxiety agents.[12]

The cytotoxicity of substituted phenylenediamines has been a subject of study, with some derivatives showing toxicity to various cell lines.[13] This highlights the importance of careful structural modification and toxicological evaluation in the development of new therapeutic agents based on this scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles. Its unique structural features, particularly the presence of an iodine atom, provide a strategic handle for further chemical modifications and for the introduction of radioisotopes. This makes it a compound of significant interest for researchers and professionals in drug discovery and development, particularly in the fields of oncology, neurology, and infectious diseases. Further exploration of the biological activities of novel compounds derived from this compound is a promising avenue for the discovery of new therapeutic agents.

References

- 1. Cas 21304-38-1,1,2-BENZENEDIAMINE, 4-IODO- | lookchem [lookchem.com]

- 2. 21304-38-1 this compound AKSci W4431 [aksci.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. China this compound | 21304-38-1 supplier [chemnet.com]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 4-Iodobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-Iodobenzene-1,2-diamine. The document details the expected analytical data based on established principles of spectroscopy and provides standardized experimental protocols for its synthesis and characterization.

Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 21304-38-1[4]

-

Molecular Formula: C₆H₇IN₂[4]

-

Molecular Weight: 234.04 g/mol [4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Iodo-o-phenylenediamine | [2][3] |

| CAS Number | 21304-38-1 | [4] |

| Molecular Formula | C₆H₇IN₂ | [4] |

| Molecular Weight | 234.04 g/mol | [4] |

| Monoisotopic Mass | 233.9654 Da | [5] |

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

2.1. ¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~ 3.5 - 4.5 | br s | 4H | Amine Protons (-NH₂) |

2.2. ¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-1, C-2 (Carbon atoms attached to -NH₂) |

| ~ 120 - 135 | C-3, C-5, C-6 (Aromatic CH) |

| ~ 85 - 95 | C-4 (Carbon atom attached to -I) |

2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Medium | C=C Stretch (Aromatic Ring) |

| 1600 - 1500 | Medium | N-H Bend (Amine) |

| 850 - 800 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~ 500 | Weak | C-I Stretch |

2.4. Mass Spectrometry (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 234 | High | [M]⁺ (Molecular Ion) |

| 127 | Medium | [I]⁺ |

| 107 | Medium | [M - I]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of a corresponding dinitro or nitro-amino precursor. A common method for the introduction of an iodine atom to an aromatic ring is through a Sandmeyer-type reaction.

Protocol:

-

Diazotization of 4-Nitro-1,2-phenylenediamine:

-

Dissolve 4-nitro-1,2-phenylenediamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

Prepare a solution of potassium iodide in water and cool it in an ice bath.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases.

-

-

Reduction of the Nitro Group:

-

Isolate the crude 4-iodo-1-nitro-2-aminobenzene.

-

Dissolve the isolated product in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).

-

Heat the reaction mixture under reflux until the reduction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

After completion of the reaction, neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

3.2. Spectroscopic and Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of approximately -1 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

-

Crystallography (for single crystal X-ray diffraction):

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Visualizations

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Caption: 2D chemical structure of this compound highlighting key functional groups.

References

A Technical Guide to 4-Iodobenzene-1,2-diamine: Properties and Applications

Introduction: 4-Iodobenzene-1,2-diamine is an organic chemical compound that serves as a valuable intermediate and building block in various synthetic applications. Its structure, featuring an iodinated benzene ring with two adjacent amine groups, makes it a versatile reagent in the development of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its molecular properties, a conceptual framework for its synthesis and analysis, and its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis, while other computational data provide insights into its behavior in biological and chemical systems.

| Property | Value | Source(s) |

| Molecular Weight | 234.04 g/mol | [1][2] |

| Molecular Formula | C₆H₇IN₂ | [1][2][3] |

| CAS Number | 21304-38-1 | [1][2][3] |

| Synonyms | 4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene | [2][3] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [2] |

| LogP (octanol-water partition coefficient) | 1.4556 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 0 | [2] |

Conceptual Experimental Workflow: Synthesis and Analysis

While a specific, detailed protocol for the synthesis of this compound is not provided in the cited literature, a general workflow for the synthesis, purification, and analysis of such an organic compound can be conceptualized. This process typically involves a chemical reaction followed by separation and characterization of the final product.

Caption: Generalized workflow for the synthesis and analysis of an organic compound.

Methodology:

-

Synthesis: The synthesis would likely involve the introduction of an iodine atom onto a benzene ring containing nitro and/or amino groups, followed by reduction steps if necessary. A common method for introducing iodine is through diazotization of an aniline derivative, followed by reaction with potassium iodide[4][5].

-

Work-up and Extraction: After the reaction is complete, the crude product is typically isolated from the reaction mixture. This may involve quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase.

-

Purification: The crude product is then purified to remove unreacted starting materials and byproducts. Common techniques include recrystallization, which relies on differences in solubility, or column chromatography.

-

Analysis and Characterization: The identity and purity of the final compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, Mass Spectrometry (MS) determines the molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity[6].

Role in Drug Discovery and Development

Compounds like this compound are important in medicinal chemistry and drug discovery. The vicinal diamine functional group is a key structural motif present in various therapeutic agents, including medications for influenza and colorectal cancer[7]. The iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are fundamental in building more complex molecules. Iodobenzene derivatives are also used in the synthesis of radiopharmaceuticals for imaging and therapeutic applications[8].

The diagram below illustrates a simplified conceptual pathway where a chemical building block is utilized in the drug discovery process.

Caption: Conceptual role of a chemical building block in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on general safety data for similar chemical structures, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[9].

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors[9][10].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[9][11]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be protected from light[2].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[9].

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. China this compound | 21304-38-1 supplier [chemnet.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 21304-38-1|this compound|BLD Pharm [bldpharm.com]

- 7. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 8. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

Spectroscopic Profile of 4-Iodobenzene-1,2-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Iodobenzene-1,2-diamine (also known as 4-iodo-o-phenylenediamine). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Iodo-o-phenylenediamine

-

CAS Number: 21304-38-1[1]

-

Molecular Formula: C₆H₇IN₂[1]

-

Molecular Weight: 234.04 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Doublet | 1H | Ar-H |

| ~ 6.5 - 6.7 | Doublet of Doublets | 1H | Ar-H |

| ~ 6.4 - 6.6 | Doublet | 1H | Ar-H |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-NH₂ |

| ~ 135 - 140 | C-NH₂ |

| ~ 130 - 135 | Ar-CH |

| ~ 120 - 125 | Ar-CH |

| ~ 115 - 120 | Ar-CH |

| ~ 80 - 85 | C-I |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 1620 - 1580 | Strong | N-H Bend (Amine) |

| 1520 - 1470 | Medium | C=C Stretch (Aromatic Ring) |

| 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |

| ~ 500 | Medium | C-I Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 234 | [M]⁺ |

| 107 | [M - I]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 4-Iodobenzene-1,2-diamine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

4-Iodobenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds for medicinal chemistry. Its unique structure, featuring an iodine atom and two adjacent amino groups, offers versatile reactivity for constructing complex molecular architectures. The presence of the iodo-group provides a handle for further functionalization through various cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of potential drug candidates and functional materials. This guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of benzimidazoles and phenazines.

Commercial Suppliers and Physicochemical Data

This compound (CAS No. 21304-38-1) is readily available from a range of commercial chemical suppliers.[1][2] The compound is typically supplied as a solid, with colors ranging from yellow to brown.[3] Purity levels offered by various suppliers are generally high, often exceeding 94%.[3]

A summary of the key physicochemical data for this compound is presented in the table below for easy comparison. It is important to note that while some data points like molecular weight are consistent, others such as melting point can vary slightly between suppliers, likely due to differences in purity and measurement techniques. Data on boiling point and solubility are not consistently provided by most suppliers.

| Property | Value | Source(s) |

| CAS Number | 21304-38-1 | [1][2][4][5] |

| Molecular Formula | C₆H₇IN₂ | [1][2][4] |

| Molecular Weight | 234.04 g/mol | [2][4][5] |

| Appearance | Yellow to brown solid | [3] |

| Purity | ≥94%, ≥97%, 98% (HPLC) | [3][4][5] |

| Melting Point | 73-77 °C | [5] |

| Storage Conditions | 4°C, protect from light; Long-term at -20°C | [4][5] |

Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for the synthesis of various heterocyclic systems due to the reactive nature of the adjacent diamine functionality. Two prominent applications are the synthesis of benzimidazoles and phenazines, which are important scaffolds in numerous biologically active compounds.

Synthesis of 6-Iodobenzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. The reaction of this compound with aldehydes or carboxylic acids is a common method for the preparation of 6-iodobenzimidazole derivatives.

Logical Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of 6-iodobenzimidazoles.

Detailed Experimental Protocol for the Synthesis of 2-Aryl-6-iodobenzimidazoles:

This protocol is a generalized procedure based on established methods for benzimidazole synthesis from o-phenylenediamines.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. An oxidizing agent, such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or even air, is often required to facilitate the cyclization.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-aryl-6-iodobenzimidazole.

Synthesis of 7-Iodophenazines

Phenazines are another class of nitrogen-containing heterocyclic compounds with diverse biological and material applications. The condensation of this compound with 1,2-dicarbonyl compounds (e.g., o-quinones) leads to the formation of 7-iodophenazine derivatives.

Signaling Pathway for Phenazine Synthesis

References

- 1. China this compound | 21304-38-1 supplier [chemnet.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. 21304-38-1 this compound AKSci W4431 [aksci.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 4-Iodobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Iodobenzene-1,2-diamine (CAS No. 21304-38-1), a key building block in various synthetic applications. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency protocols.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of this compound is fundamental for its safe handling. The data presented below has been compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21304-38-1 | [1][2][3] |

| Molecular Formula | C₆H₇IN₂ | [2] |

| Molecular Weight | 234.04 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 73-77 °C | [1] |

| Boiling Point | 339 °C at 760 mmHg | [1] |

| Flash Point | 158.8 °C | [1] |

| Density | 2.016 g/cm³ | [1] |

| Storage Temperature | 4°C, protect from light | [2] |

Table 2: Toxicological Information for this compound

| Hazard | Classification & Statement |

| Acute Toxicity | No specific data available for this compound. Related compounds suggest potential for toxicity. |

| Skin Corrosion/Irritation | No specific data available. Assumed to be a skin irritant. |

| Serious Eye Damage/Irritation | No specific data available. Assumed to be an eye irritant. |

| Respiratory or Skin Sensitization | No specific data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | No data available. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from procurement to disposal. Adherence to these steps is crucial to minimize exposure and ensure a safe laboratory environment.

Reactivity and Hazardous Decomposition

Understanding the reactivity profile of this compound is critical to prevent hazardous situations. The diagram below illustrates its potential incompatibilities and decomposition pathways.

Experimental Protocols

Representative Synthesis of this compound from 4-Iodo-2-nitroaniline (Hypothetical)

This procedure outlines a potential two-step synthesis starting from a commercially available precursor.

Step 1: Reduction of the nitro group

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodo-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

For the SnCl₂ reduction, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a basic pH is achieved. Extract the product with an organic solvent like ethyl acetate.

-

For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 2: Characterization

Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

General Purification Considerations

-

Column Chromatography: Due to the presence of two amino groups, this compound is a relatively polar compound. A silica gel column with a gradient elution system of hexanes and ethyl acetate, possibly with the addition of a small amount of triethylamine to prevent streaking, is a common purification method.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. The choice of solvent will depend on the impurities present.

-

Handling during Purification: As with all handling steps, purification should be carried out in a well-ventilated fume hood. The purified product should be stored under an inert atmosphere, protected from light, and at the recommended low temperature to prevent degradation.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all institutional and local safety regulations.

References

Navigating the Solubility Landscape of 4-Iodobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzene-1,2-diamine is an aromatic diamine that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly in the development of novel pharmaceutical agents and materials. Its utility in organic synthesis is significantly influenced by its solubility in different organic solvents, which dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Predicted Solubility Profile

Based on these considerations, a predicted qualitative solubility profile is presented in Table 1. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol | Soluble | The amino groups can form hydrogen bonds with the solvent. |

| Ethanol | Soluble | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO should effectively solvate the polar amino groups. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent. | |

| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor for the amino groups. | |

| Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that may facilitate dissolution. Recrystallization of similar iodoaromatic compounds from ethyl acetate has been reported.[1] | |

| Nonpolar Aromatic Solvents | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute. Recrystallization of similar iodoaromatic compounds from toluene has been mentioned.[1] |

| Chlorinated Solvents | Dichloromethane | Moderately Soluble | Offers a balance of polarity suitable for dissolving many organic compounds. |

| Chloroform | Moderately Soluble | Similar to dichloromethane. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC method or another suitable analytical technique.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility of the compound in the selected solvent at the specified temperature.

-

Workflow Diagrams

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. The following diagram illustrates a representative workflow for its synthesis.

Caption: A representative workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a foundational understanding of its likely solubility characteristics in a range of common organic solvents. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs. Understanding the solubility of this important synthetic intermediate is paramount for its effective use in the development of new chemical entities in the pharmaceutical and material science industries.

References

Methodological & Application

Application Notes and Protocols: 4-Iodobenzene-1,2-diamine as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzene-1,2-diamine is a versatile precursor molecule with significant applications in the synthesis of pharmaceuticals and bioactive compounds. Its ortho-diamine functionality provides a reactive scaffold for the construction of various heterocyclic systems, most notably the benzimidazole core. The presence of an iodine atom at the 4-position offers a valuable handle for further molecular elaboration through a variety of cross-coupling reactions, enabling the synthesis of diverse and complex chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of pharmaceutically relevant molecules: benzimidazole-2-thiol derivatives with potential anti-diabetic activity and precursors to potent kinase inhibitors targeting DYRK1A.

Application 1: Synthesis of 5-Iodobenzimidazole-2-thiol, a Key Intermediate for Bioactive Molecules

Benzimidazole-2-thiol derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 5-iodo-substituted benzimidazole-2-thiol is a key intermediate that can be further functionalized to generate libraries of compounds for drug discovery. For instance, derivatives of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown potent α-glucosidase inhibition, suggesting their potential as anti-diabetic agents.[1]

Experimental Protocol: Synthesis of 5-Iodobenzimidazole-2-thiol

This protocol describes the synthesis of 5-Iodobenzimidazole-2-thiol from this compound via a cyclization reaction with potassium ethyl xanthate.

Materials:

-

This compound

-

Potassium ethyl xanthate

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Activated charcoal

Procedure:

-

A solution of potassium hydroxide (5.6 g, 0.1 mol) in 95% ethanol (100 mL) is prepared in a round-bottom flask.

-

Carbon disulfide (7.6 g, 0.1 mol) is added dropwise to the cooled ethanolic potassium hydroxide solution with stirring.

-

To this solution of potassium ethyl xanthate, this compound (23.4 g, 0.1 mol) is added in small portions.

-

The reaction mixture is refluxed for 3 hours.

-

After reflux, the mixture is cooled, and the precipitated product is filtered.

-

The crude product is dissolved in hot water, treated with activated charcoal, and filtered.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the purified 5-Iodobenzimidazole-2-thiol.

-

The precipitate is filtered, washed with cold water, and dried.

Quantitative Data

While the direct biological activity of 5-Iodobenzimidazole-2-thiol is not extensively reported, its derivatives have shown significant biological potential. The following table summarizes the α-glucosidase inhibitory activity of related 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.[1]

| Compound | Substitution on Benzylidene Ring | IC50 (µM) vs. α-glucosidase |

| 7a | 4-OH | 1.25 ± 0.08 |

| 7b | 2,4-di-OH | 0.64 ± 0.05 |

| 7c | 2-OH, 5-Br | 2.10 ± 0.11 |

| 7d | 4-Cl | 25.32 ± 1.03 |

| 7e | 4-F | 45.17 ± 1.15 |

| Acarbose (Standard) | - | 873.34 ± 1.21 |

Experimental Workflow: Synthesis of 5-Iodobenzimidazole-2-thiol

Caption: Workflow for the synthesis of 5-Iodobenzimidazole-2-thiol.

Application 2: Precursor for the Synthesis of DYRK1A Kinase Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in various cellular processes, and its dysregulation is implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[2][3][4][5] Harmine and its analogs, which feature a β-carboline scaffold, are potent inhibitors of DYRK1A.[6][7] this compound can serve as a starting material for the synthesis of iodinated indole derivatives, which are key precursors for constructing the β-carboline core of harmine analogs.

Proposed Synthetic Application: Towards Harmine Analogs

A plausible synthetic route starting from this compound could involve a Fischer indole synthesis to generate a 6-iodoindole derivative. This intermediate could then undergo further reactions, such as the Pictet-Spengler reaction, to construct the β-carboline skeleton. The iodine atom provides a site for further modification via cross-coupling reactions to introduce diverse substituents, allowing for the generation of a library of harmine analogs with potentially improved potency and selectivity for DYRK1A.

DYRK1A Signaling Pathway

DYRK1A is a multitasking kinase that phosphorylates a wide range of substrates, thereby influencing multiple signaling pathways. Its overexpression, often associated with Down syndrome, leads to the hyperphosphorylation of several proteins, contributing to the pathological features of the disease. In cancer, DYRK1A can act as both a tumor suppressor and a pro-oncogenic factor depending on the cellular context.[4][5]

Caption: Key signaling pathways involving DYRK1A.

Quantitative Data for Harmine-based DYRK1A Inhibitors

The following table presents the inhibitory activity of harmine and some of its analogs against DYRK1A, demonstrating the potential for developing potent inhibitors from this scaffold.

| Compound | Modification | DYRK1A IC50 (nM) | Reference |

| Harmine | - | 27 | [8] |

| Analog 1 | 7-O-(CH2)2-COOCH3 | 90 | [8] |

| Analog 2 | 9-N-(CH2)2-CONH2 | 2-2c in source | [9] |

| Analog 3 | N-alkylation at 9-position | 2-1a to 2-1j in source | [6] |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of pharmaceutically important molecules. Its utility in constructing benzimidazole scaffolds and as a potential starting material for complex heterocyclic systems like β-carbolines makes it a key building block in drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel bioactive compounds targeting a variety of therapeutic areas.

References

- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Omnipresence of DYRK1A in Human Diseases | MDPI [mdpi.com]

- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Design and Synthesis of Harmine Derivatives with Different Selectivity Profiles in Kinase versus Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships and Biological Evaluation of 7-Substituted Harmine Analogs for Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Validation of a Harmine-Based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Substituted-5-iodobenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an iodine atom at the 5-position of the benzimidazole ring can significantly modulate the biological activity and pharmacokinetic properties of these compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-5-iodobenzimidazoles through the condensation reaction of 4-iodobenzene-1,2-diamine with various aldehydes. Additionally, it explores the potential applications of these compounds in cancer and viral research, supported by mechanistic insights.

Synthesis of 2-Substituted-5-iodobenzimidazoles